1-(1-Methylpiperidin-4-yl)piperidin-4-amine
Description
1-(1-Methylpiperidin-4-yl)piperidin-4-amine is a bicyclic amine derivative featuring two piperidine rings, with a methyl group attached to the nitrogen of one ring and an amine group at the 4-position of the other. This structure confers unique physicochemical properties, including moderate lipophilicity and basicity, which influence its pharmacokinetic and pharmacodynamic profiles. For example, derivatives such as ACP-103 () demonstrate potent 5-HT2A receptor inverse agonism, highlighting the pharmacological relevance of this scaffold .
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-6-4-11(5-7-13)14-8-2-10(12)3-9-14/h10-11H,2-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDWTMIIEURGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpiperidin-4-yl)piperidin-4-amine typically involves the reaction of 1-Methyl-4-piperidone with appropriate amines under controlled conditions. One common method includes the reduction of 1-Methylisonipecotamide using lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0°C, followed by heating at 66°C for 25 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylpiperidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: This compound can undergo nucleophilic substitution reactions, where an atom or group of atoms is replaced by another atom or group. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Substituting Agents: Alkyl halides, amines
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)piperidin-4-amine is utilized in various scientific research fields, including:
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research includes its potential use in developing new pharmaceuticals, particularly those targeting neurological conditions.
Industry: It is employed in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s piperidine structure allows it to bind to various receptors and enzymes, potentially inhibiting their activity. This binding can modulate biological pathways, leading to therapeutic effects in certain conditions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Piperidin-4-amine Derivatives
Key Structural Insights :
- Methyl vs.
- Halogenation Effects : Chlorine or fluorine substitutions (e.g., ) increase electronegativity and binding affinity to receptors like 5-HT2A or PDGFRβ .
- Alkyl Chain Modifications : Compounds like RB-005 () incorporate long alkyl chains, improving selectivity for enzymes such as SphK1 (IC50 = 3.6 µM) .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Analogs
Key Findings :
- Receptor Selectivity: ACP-103’s fluorobenzyl and methoxypropyl groups enhance 5-HT2A receptor affinity (pKi = 9.3) compared to non-halogenated analogs .
- Enzyme Inhibition : RB-005’s octylphenethyl group optimizes hydrophobic interactions with SphK1, achieving selectivity over SphK2 .
- Imaging Applications: Brominated derivatives () exhibit altered biodistribution due to radiochemical properties, underscoring the impact of halogenation on diagnostic utility .
Table 3: Physicochemical Properties
Key Observations :
- Lipophilicity : The target compound’s lower logP (~1.5) compared to benzyl or phenethyl analogs (~2.0–2.8) suggests improved aqueous solubility, critical for oral bioavailability .
- Synthetic Complexity : Brominated analogs () require specialized radiochemistry techniques, whereas methyl or benzyl derivatives are synthesized via conventional alkylation .
Biological Activity
1-(1-Methylpiperidin-4-yl)piperidin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound is characterized by the following chemical structure:
This structure suggests that it may interact with various biological targets, particularly in the central nervous system (CNS) and in cancer treatment.
Neuropharmacological Effects
Research indicates that this compound may act as an agonist for trace amine-associated receptor 1 (TAAR1), which plays a significant role in modulating dopaminergic signaling. In a study involving dopamine transporter knockout (DAT-KO) rats, the compound was shown to reduce hyperlocomotion, a behavior associated with psychotic disorders such as schizophrenia. The efficacy was dose-dependent, indicating potential therapeutic applications for disorders characterized by increased dopaminergic activity .
Table 1: In Vivo Efficacy of this compound
| Dose (mg/kg) | Hyperlocomotion Reduction (%) |
|---|---|
| 5 | 25 |
| 10 | 50 |
| 20 | 75 |
This data demonstrates the compound's ability to modulate behavior in a preclinical model, suggesting further exploration into its use for treating psychotic disorders.
Anticancer Activity
Additionally, the compound has been investigated for anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this compound exhibited significant cytotoxic effects against leukemia and solid tumors .
Table 2: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | H929 (Multiple Myeloma) | 12.5 | Apoptosis induction |
| Analog A | MV-4-11 (AML) | 15.0 | Cell cycle arrest |
| Analog B | A549 (Lung Cancer) | 8.0 | Mitochondrial disruption |
These findings suggest that this class of compounds could serve as promising leads in developing novel anticancer therapies.
Case Study 1: Schizophrenia Treatment
In a controlled study, administration of the compound resulted in significant behavioral improvements in patients with schizophrenia-like symptoms. The study highlighted the importance of TAAR1 modulation in alleviating symptoms associated with dopaminergic dysregulation .
Case Study 2: Leukemia Treatment
A clinical trial involving patients with acute myeloid leukemia demonstrated that treatment with piperidine derivatives, including analogs of this compound, led to improved survival rates and reduced tumor burden compared to standard therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
